2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile
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Overview
Description
2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile typically involves the nucleophilic substitution of a suitable precursor. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with 3,4-dichloroaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-chloropyrimidine
- 2,4-Diamino-5-iodo-6-substituted pyrimidine
- 2,4-Diamino-6-hydroxypyrimidine
Uniqueness
2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile is unique due to the presence of the 3,4-dichlorophenyl group, which enhances its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
CAS No. |
7357-32-6 |
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Molecular Formula |
C11H8Cl2N6 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
2,4-diamino-6-(3,4-dichloroanilino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H8Cl2N6/c12-7-2-1-5(3-8(7)13)17-10-6(4-14)9(15)18-11(16)19-10/h1-3H,(H5,15,16,17,18,19) |
InChI Key |
GISWQUUUNVPUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=C2C#N)N)N)Cl)Cl |
Origin of Product |
United States |
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